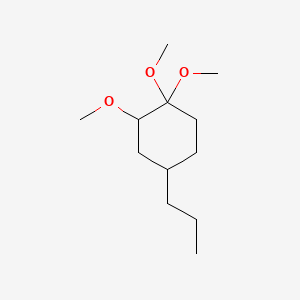![molecular formula C6H11FN2O B6605783 rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea CAS No. 2411312-94-0](/img/structure/B6605783.png)
rac-[(1s,3r)-3-fluoro-3-methylcyclobutyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-(1s,3r)-3-fluoro-3-methylcyclobutyl]urea, or FMCBU, is a cyclic urea derivative with a fluorinated cyclobutyl ring. It has been studied for its potential applications in medicinal chemistry, particularly in the areas of drug design and synthesis. FMCBU is a small molecule that can be used to modify the structure of other molecules, and it has been used in various research projects to study the structure and function of proteins.
Mecanismo De Acción
FMCBU has been studied for its potential applications in medicinal chemistry. It has been used to modify the structure of proteins and to improve the solubility of drugs. The mechanism of action of FMCBU is not yet fully understood, but it is believed to involve the formation of a covalent bond between the cyclobutyl ring and the target molecule. This covalent bond is thought to be responsible for the modification of the target molecule’s structure and/or activity.
Biochemical and Physiological Effects
FMCBU has been studied for its potential applications in medicinal chemistry. It has been used to modify the structure of proteins and to improve the solubility of drugs. The biochemical and physiological effects of FMCBU are not yet fully understood, but it is believed to have an effect on the activity of enzymes, the structure of proteins, and the solubility of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMCBU has several advantages and limitations when used in lab experiments. One advantage is that it is a small molecule, which makes it easier to work with and manipulate. Additionally, FMCBU is relatively non-toxic and has a low melting point, which makes it easier to work with in a laboratory setting. However, FMCBU is also relatively unstable and can be easily degraded by heat or light.
Direcciones Futuras
There are several potential future directions for research involving FMCBU. One potential direction is to explore the potential applications of FMCBU in drug design. Additionally, further research could be done to understand the mechanism of action of FMCBU and to develop methods for its synthesis. Additionally, further research could be done to understand the biochemical and physiological effects of FMCBU and to identify potential therapeutic applications. Finally, further research could be done to explore the potential of FMCBU to modify the structure of proteins and to improve the solubility of drugs.
Métodos De Síntesis
FMCBU can be synthesized from a variety of starting materials, including 4-fluoro-3-methylcyclobutanol, 4-fluoro-3-methylcyclobutyl bromide, and 4-fluoro-3-methylcyclobutyl chloride. The synthesis of FMCBU involves the condensation of a 4-fluoro-3-methylcyclobutyl derivative with urea or a related compound. The reaction is catalyzed by an acid or base, and the product can be isolated by column chromatography or other methods.
Aplicaciones Científicas De Investigación
FMCBU has been studied for its potential applications in medicinal chemistry. It has been used in various research projects to study the structure and function of proteins, as well as to modify the structure of other molecules. FMCBU has been used to study the structure and function of enzymes, to modify the structure of proteins, and to improve the solubility of drugs. In addition, FMCBU has been used to study the structure of peptides, to modify the structure of proteins, and to improve the activity of drugs.
Propiedades
IUPAC Name |
(3-fluoro-3-methylcyclobutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FN2O/c1-6(7)2-4(3-6)9-5(8)10/h4H,2-3H2,1H3,(H3,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWXMFXVHWAQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)NC(=O)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-azaspiro[5.5]undecane-3-sulfonyl fluoride](/img/structure/B6605703.png)


![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid](/img/structure/B6605717.png)
![tert-butyl N-[6-(fluorosulfonyl)pyridin-2-yl]carbamate](/img/structure/B6605735.png)

![7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B6605753.png)

![2-bromo-6-methoxy-4-{[(1-methyl-1H-pyrazol-4-yl)amino]methyl}phenyl sulfurofluoridate](/img/structure/B6605770.png)
![methyl 2-[(3-aminophenyl)formamido]acetate hydrochloride](/img/structure/B6605790.png)
![ethyl 6-(4-tert-butylphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B6605798.png)

